(R)-5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
®-5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. The presence of the trifluoromethoxy group imparts distinct physicochemical characteristics, making it a valuable compound for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach involves the trifluoromethoxylation of a suitable naphthalene derivative, followed by amination and subsequent resolution to obtain the desired enantiomer. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are crucial to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups, leading to a diverse array of compounds .
Scientific Research Applications
®-5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound’s unique properties make it valuable in the development of advanced materials and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- ®-5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine
- (S)-5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine
- 5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine
Uniqueness
®-5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethoxy group. These features contribute to its distinct physicochemical properties and biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C11H12F3NO |
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Molecular Weight |
231.21 g/mol |
IUPAC Name |
(1R)-5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-6-2-3-7-8(10)4-1-5-9(7)15/h2-3,6,9H,1,4-5,15H2/t9-/m1/s1 |
InChI Key |
CEWLRRRWXJKROL-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC=C2)OC(F)(F)F)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)OC(F)(F)F)N |
Origin of Product |
United States |
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